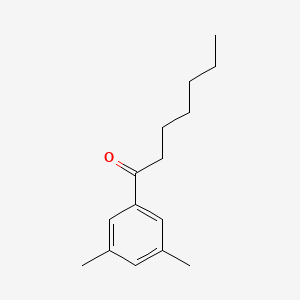

1-(3,5-Dimethylphenyl)heptan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-12(2)9-13(3)11-14/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHGWLXPWAWTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Chemical Transformations of 1 3,5 Dimethylphenyl Heptan 1 One

Reactivity Profiles of the Ketone Functionality

The ketone group in 1-(3,5-dimethylphenyl)heptan-1-one is a primary site for chemical modification, susceptible to reduction, oxidation, and nucleophilic attack. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Selective Reduction Pathways and Characterization of Products

The carbonyl group of this compound can be selectively reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the chosen reagent and reaction conditions.

Reduction to the corresponding secondary alcohol, 1-(3,5-dimethylphenyl)heptan-1-ol , is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for this transformation, typically carried out in protic solvents like methanol (B129727) or ethanol. youtube.comlibretexts.orgnih.gov The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.comnih.gov

For a complete reduction of the carbonyl to a methylene group, yielding 1-(3,5-dimethylphenyl)heptane , more forcing conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for aryl ketones and is tolerant of the acidic conditions. researchgate.netvanderbilt.edutcichemicals.comharvard.edu Alternatively, the Wolff-Kishner reduction, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, provides a complementary method under basic conditions. nih.govnih.govlibretexts.orgmasterorganicchemistry.comchemrxiv.org

| Reduction Type | Reagent(s) | Product | Typical Conditions |

| To Alcohol | Sodium Borohydride (NaBH₄) | 1-(3,5-Dimethylphenyl)heptan-1-ol | Methanol or Ethanol, Room Temperature youtube.comlibretexts.orgnih.gov |

| To Alkane | Zinc Amalgam (Zn(Hg)), HCl | 1-(3,5-Dimethylphenyl)heptane | Reflux in concentrated HCl researchgate.netvanderbilt.edutcichemicals.comharvard.edu |

| To Alkane | Hydrazine (N₂H₄), KOH | 1-(3,5-Dimethylphenyl)heptane | High-boiling solvent (e.g., ethylene (B1197577) glycol), High Temperature nih.govnih.govlibretexts.orgmasterorganicchemistry.comchemrxiv.org |

Controlled Oxidation Reactions and Product Selectivity

The oxidation of this compound can be directed to insert an oxygen atom adjacent to the carbonyl group, a transformation known as the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester. acs.orgpressbooks.pubyoutube.comnih.govnih.gov The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the 3,5-dimethylphenyl group has a higher migratory aptitude than the hexyl group. Therefore, the expected major product is 3,5-dimethylphenyl heptanoate . Common reagents for this oxidation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

| Oxidation Reaction | Reagent | Major Product |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 3,5-Dimethylphenyl heptanoate |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbonyl group in this compound readily undergoes attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Grignard reactions , involving the addition of organomagnesium halides (R-MgX), convert the ketone into a tertiary alcohol. nih.gov For example, reaction with methylmagnesium bromide would yield 2-(3,5-dimethylphenyl)octan-2-ol .

The Wittig reaction provides a method for the synthesis of alkenes by reacting the ketone with a phosphorus ylide (Ph₃P=CHR). This reaction is a cornerstone for creating carbon-carbon double bonds with high regioselectivity.

The Reformatsky reaction utilizes an α-halo ester and zinc metal to form a β-hydroxy ester. Reaction of this compound with ethyl bromoacetate (B1195939) in the presence of zinc would produce ethyl 3-hydroxy-3-(3,5-dimethylphenyl)nonanoate .

Transformations Involving the Aromatic Moiety

The 3,5-dimethylphenyl ring of the ketone is also amenable to chemical modification, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the 3,5-Dimethylphenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. The directing effects of the substituents on the ring—the two methyl groups and the heptanoyl group—govern the position of substitution. The methyl groups are activating and ortho-, para-directing, while the heptanoyl group is a deactivating meta-director. researchgate.net

In this case, the positions ortho to the methyl groups (positions 2, 4, and 6) are activated. The position between the two methyl groups (position 4) is sterically hindered. The heptanoyl group deactivates the ring, but its meta-directing effect aligns with the activating effect of the methyl groups towards positions 2 and 6. Therefore, electrophilic attack is most likely to occur at the 2- or 6-position of the phenyl ring. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 1-(2-nitro-3,5-dimethylphenyl)heptan-1-one and/or 1-(4-nitro-3,5-dimethylphenyl)heptan-1-one .

Metalation and Cross-Coupling Reactions of Aryl Derivatives

The presence of the ketone functionality can direct metalation to the ortho positions of the aromatic ring. This directed ortho-metalation (DoM) typically involves the use of a strong organolithium base, which is directed by the coordinating ability of the carbonyl oxygen. The resulting aryllithium species can then be trapped with various electrophiles.

Rearrangement and Domino Reactions Associated with Ketone Structures

Rearrangement and domino reactions represent sophisticated transformations that allow for the construction of complex molecular architectures from simpler ketone precursors. While specific studies on this compound are not prevalent in the literature, the reactivity of analogous aryl ketones provides a strong basis for understanding its potential transformations.

Rearrangement Reactions:

Aryl ketones are susceptible to various rearrangement reactions, often initiated by photochemical or acid/base catalysis. Key examples applicable to the structure of this compound include:

Norrish Type I and Type II Reactions: These photochemical reactions involve the homolytic cleavage of the α-carbon-carbon bond of an excited carbonyl compound. wikipedia.org For this compound, a Norrish Type I reaction would lead to the formation of a 3,5-dimethylbenzoyl radical and a hexyl radical. wikipedia.org These radicals can then undergo various secondary reactions, such as recombination, decarbonylation, or disproportionation. youtube.com A Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-carbon, would lead to the formation of a biradical intermediate, which can then cyclize to form cyclobutanol (B46151) derivatives or fragment to yield an enol and an alkene. wikipedia.orgresearchgate.net The specific pathway followed depends on factors such as the solvent and the stability of the radical intermediates formed. wikipedia.org

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid or hydrogen peroxide. wiley-vch.de In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. Generally, the migratory order is tertiary alkyl > secondary alkyl > aryl > primary alkyl. wiley-vch.de Therefore, the heptyl group would be expected to migrate, yielding hexyl 3,5-dimethylbenzoate.

Beckmann Rearrangement: While this reaction is primarily associated with oximes derived from ketones, it is a significant transformation of the ketone functional group. masterorganicchemistry.com The oxime of this compound, upon treatment with an acid catalyst, would be expected to rearrange to form N-hexyl-3,5-dimethylbenzamide. masterorganicchemistry.com

Domino Reactions:

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality generated in the previous step. For aryl ketones, these can be initiated by various reagents and conditions. For instance, domino reactions of aldehydes with other reagents can lead to the formation of complex heterocyclic systems like pyrazolo[3,4-b]pyridone. nuph.edu.ua While specific examples for this compound are not documented, its structural motifs suggest potential participation in similar multi-step sequences. For example, a domino reaction could be designed where an initial aldol (B89426) condensation is followed by an intramolecular cyclization, leveraging the reactivity of both the carbonyl group and the aromatic ring.

Mechanistic Insights into Reaction Pathways and Kinetics

Understanding the mechanisms of these reactions is crucial for controlling product selectivity and optimizing reaction conditions. This involves a combination of experimental and computational techniques.

For reactions proceeding through radical intermediates, such as the Norrish Type I cleavage, radical trapping experiments are invaluable for confirming the proposed mechanism. In these experiments, a radical scavenger is added to the reaction mixture to intercept and form a stable adduct with the transient radical species.

Commonly used radical traps include:

2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO): This stable nitroxyl (B88944) radical can efficiently trap carbon-centered radicals.

Triethyl phosphite (B83602) (P(OEt)₃): This can be used to trap certain radical intermediates. researchgate.net

In the context of this compound undergoing a Norrish Type I reaction, the addition of TEMPO would be expected to yield adducts with both the 3,5-dimethylbenzoyl radical and the hexyl radical, providing evidence for their formation. The identification of these adducts, typically by mass spectrometry or NMR spectroscopy, would strongly support a radical-mediated pathway.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed information about the potential energy surface, transition state structures, and reaction kinetics. ufl.eduresearchgate.net These studies can complement experimental findings and provide insights that are difficult to obtain through experiments alone.

Key aspects investigated through computational studies include:

Reaction Pathways: Computational methods can map out the entire reaction pathway, identifying intermediates and transition states connecting reactants to products. ufl.edu This allows for the comparison of different possible mechanisms, such as concerted versus stepwise pathways.

Transition State Analysis: The geometry and energy of transition states are critical for understanding reaction rates and selectivity. rsc.org Computational models can accurately predict these structures, offering a three-dimensional view of the bond-breaking and bond-forming processes. rsc.org

Kinetic and Thermodynamic Parameters: From the computed potential energy surface, key kinetic parameters like activation energies and thermodynamic parameters such as reaction enthalpies and free energies can be calculated. rsc.org This information helps in predicting the feasibility of a reaction and the distribution of products.

For a molecule like this compound, computational studies could be employed to:

Investigate the relative energy barriers for Norrish Type I versus Type II photoreactions.

Model the transition states for rearrangement reactions like the Baeyer-Villiger oxidation to predict the regioselectivity.

Explore the feasibility of various domino reaction sequences by calculating the thermodynamics of each step.

Below is a hypothetical data table summarizing the kind of information that could be generated from a computational study on the rearrangement reactions of this compound.

| Reaction Type | Key Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Norrish Type I | 3,5-Dimethylbenzoyl radical & Hexyl radical | 15-20 | Recombination and disproportionation products |

| Baeyer-Villiger | Criegee Intermediate | 25-30 | Hexyl 3,5-dimethylbenzoate |

| Beckmann | Nitrilium ion | 20-25 | N-hexyl-3,5-dimethylbenzamide |

This table is illustrative and based on general principles of ketone reactivity; specific values would require dedicated computational studies.

Computational and Theoretical Studies of 1 3,5 Dimethylphenyl Heptan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance between accuracy and computational cost. scienceacademique.com For 1-(3,5-Dimethylphenyl)heptan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in determining its most stable three-dimensional structure, known as the ground state geometry. tandfonline.comresearchgate.net

These calculations optimize the molecular geometry by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the dimethylphenyl group and the orientation of the heptanoyl chain relative to the aromatic ring are key structural parameters determined through DFT. The presence of electron-donating methyl groups on the phenyl ring can influence the electronic properties and reactivity of the carbonyl group. tandfonline.comresearchgate.net

Energetic properties, such as the total electronic energy and the heat of formation, are also obtained from DFT calculations. These values are crucial for assessing the thermodynamic stability of the molecule.

Table 1: Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Value |

| C=O Bond Length | 1.215 Å |

| C-C (Aromatic Ring) | 1.390 - 1.405 Å |

| C-C (Aliphatic Chain) | 1.520 - 1.540 Å |

| C(aromatic)-C(carbonyl) Bond Length | 1.490 Å |

| C-C-C (Heptanoyl Chain) Bond Angle | ~112° |

| Dihedral Angle (Phenyl Ring - Carbonyl) | ~25° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic ketones.

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy calculations are particularly important for benchmarking the results from more approximate methods like DFT and for obtaining highly reliable energetic data, such as reaction barriers and interaction energies. For this compound, CCSD(T) calculations could provide a very precise value for its ionization potential or electron affinity, which are fundamental electronic properties.

The electronic reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would be centered on the carbonyl group.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within the molecule. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. In this compound, the most negative potential would be located around the carbonyl oxygen atom, highlighting its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations for similar aromatic ketones.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and interactions with its environment.

The heptanoyl chain of this compound is flexible, with multiple rotatable bonds. This flexibility gives rise to a complex conformational landscape with numerous possible spatial arrangements (conformers). MD simulations can explore this landscape by simulating the molecule's motion at a given temperature.

A key aspect of the conformational analysis is the study of the rotational barrier around the bond connecting the carbonyl group to the phenyl ring. The planarity of this system is influenced by a balance between the steric hindrance from the ortho-hydrogens on the ring and the electronic conjugation between the pi-system of the ring and the carbonyl group. DFT calculations can be used to compute the energy profile for this rotation, revealing the energy barriers between different conformations. researchgate.net

The behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules, can be effectively studied using MD simulations. These simulations can explicitly include solvent molecules, allowing for the investigation of solvation effects on the molecule's conformation and dynamics.

For example, MD simulations can reveal the structure of the solvation shell around the molecule, identifying preferential sites for solvent interaction. The carbonyl oxygen, with its negative partial charge, is expected to be a strong hydrogen bond acceptor in protic solvents. The aromatic ring can engage in pi-stacking interactions with other aromatic molecules, while the aliphatic chain will primarily exhibit van der Waals interactions. rsc.org These intermolecular forces are crucial in determining the molecule's solubility, miscibility, and its behavior in biological or chemical systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the interpretation of experimental spectra and the confirmation of molecular structures. Techniques like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate the spectroscopic signatures of organic molecules.

For this compound, computational methods can predict a range of spectroscopic data. For instance, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds, such as the C=O stretch of the ketone group and the C-H stretches of the aromatic ring and the heptyl chain. The calculated spectrum can then be compared with an experimentally obtained Fourier-transform infrared (FT-IR) spectrum to aid in the assignment of peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule, helping to confirm its connectivity and structure.

Ultraviolet-Visible (UV-Vis) absorption spectra are predicted using methods like TD-DFT, which calculate the electronic transition energies and oscillator strengths. These calculations can help to understand the electronic structure of the molecule and interpret its color and photophysical properties.

While no specific comparative data tables for this compound were found in the surveyed literature, the following table illustrates how such a comparison would typically be presented, using hypothetical data for clarity.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic CH | 7.15 | 7.12 |

| Chemical Shift (δ, ppm) - Aromatic CH₃ | 2.35 | 2.33 | |

| Chemical Shift (δ, ppm) - α-CH₂ | 2.90 | 2.88 | |

| ¹³C NMR | Chemical Shift (δ, ppm) - C=O | 200.5 | 200.1 |

| Chemical Shift (δ, ppm) - Aromatic C (ipso) | 138.0 | 137.8 | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C=O Stretch | 1685 | 1688 |

| UV-Vis Spectroscopy | Maximum Absorption (λmax, nm) | 250 | 252 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is also instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

For a compound like this compound, reaction pathway modeling could be applied to its synthesis or its subsequent reactions. For example, the Friedel-Crafts acylation of 1,3-dimethylbenzene with heptanoyl chloride is a plausible synthetic route. Computational modeling could investigate the mechanism of this reaction, including the formation of the acylium ion and the subsequent electrophilic aromatic substitution.

Transition state analysis is a key component of this modeling. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By calculating the geometry and energy of the transition state, important kinetic parameters such as the activation energy can be determined.

For instance, in the aforementioned Friedel-Crafts acylation, computational methods could be used to model the transition state of the attack of the aromatic ring on the acylium ion. This would provide insights into the factors that control the rate and regioselectivity of the reaction.

While specific research detailing the reaction pathway modeling and transition state analysis for this compound is not available, the general approach provides a powerful framework for understanding its chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.